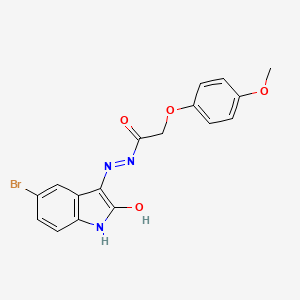![molecular formula C14H18N6 B6080706 1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080706.png)
1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the imidazopyrazole family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole varies depending on its application. In cancer treatment, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In inflammation, it has been shown to inhibit the production of certain cytokines and chemokines that contribute to the inflammatory response. In neurological disorders, it has been shown to modulate the activity of certain neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In cancer treatment, this compound has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In inflammation, it has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to tissue damage. In neurological disorders, it has been shown to improve cognitive function and reduce the severity of symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole in lab experiments has several advantages and limitations. One advantage is its versatility, as it can be used in various applications across different fields of research. Another advantage is its high potency, which allows for lower doses to be used in experiments. However, one limitation is its relatively high cost, which may limit its use in larger-scale experiments. Another limitation is its limited solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole. One direction is to explore its potential applications in other areas of medicine, such as infectious diseases and autoimmune disorders. Another direction is to investigate its potential as a catalyst for organic reactions. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for larger-scale production. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of new applications and properties.
Synthesemethoden
The synthesis of 1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole involves the reaction of cyclopentanone, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, and 1,2-diaminobenzene in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a Schiff base, cyclization, and reduction, resulting in the formation of the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole has been extensively studied for its potential applications in various areas of scientific research. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-9-7-12(19(2)18-9)13-16-11-8-15-20(14(11)17-13)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMRSDPRLSKXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NC3=C(N2)C=NN3C4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline](/img/structure/B6080638.png)

![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6080649.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6080657.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B6080662.png)
![2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080666.png)
![ethyl 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6080681.png)
![1-({1-[(1-ethyl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3-piperidinecarboxamide bis(trifluoroacetate)](/img/structure/B6080689.png)
![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)
![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)
